![molecular formula C20H21NO5 B12692450 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-81-2](/img/structure/B12692450.png)
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound with the molecular formula C20H21NO5. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and use in dyes and pigments. This compound is particularly interesting due to its unique structure, which includes a hydroxy group and an amino group attached to the anthraquinone core, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of a hydroxy group at the 1-position of the anthraquinone.
Amination: The 4-position of the anthraquinone is then functionalized with an amino group, which is further modified with a 3-(2-methoxyethoxy)propyl chain.
The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be employed to enhance the production rate and ensure consistent quality of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various derivatives of anthraquinone, such as hydroquinones, quinones, and substituted anthraquinones .
Aplicaciones Científicas De Investigación
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its anticancer properties and potential use in drug delivery systems.
Industry: Utilized in the production of high-performance materials and coatings
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with various molecular targets:
Molecular Targets: DNA, proteins, and cellular membranes.
Pathways Involved: The compound can intercalate into DNA, disrupt protein function, and alter membrane permeability, leading to its biological effects
Comparación Con Compuestos Similares
Similar Compounds
1-Hydroxyanthraquinone: Lacks the amino group and the 3-(2-methoxyethoxy)propyl chain.
4-Aminoanthraquinone: Lacks the hydroxy group and the 3-(2-methoxyethoxy)propyl chain.
Uniqueness
1-Hydroxy-4-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its combined hydroxy and amino functionalities, which enhance its reactivity and versatility in various applications .
Propiedades
Número CAS |
94313-81-2 |
|---|---|
Fórmula molecular |
C20H21NO5 |
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-hydroxy-4-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO5/c1-25-11-12-26-10-4-9-21-15-7-8-16(22)18-17(15)19(23)13-5-2-3-6-14(13)20(18)24/h2-3,5-8,21-22H,4,9-12H2,1H3 |
Clave InChI |
CGSFGQWGUXHDKE-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCCNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


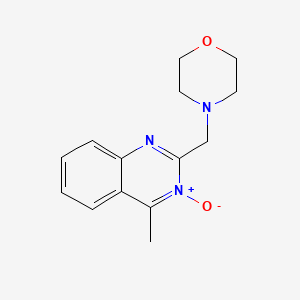

![Dodecyl[[(2-ethylhexyl)oxy]methyl]dimethylammonium chloride](/img/structure/B12692373.png)
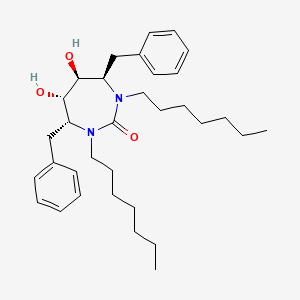
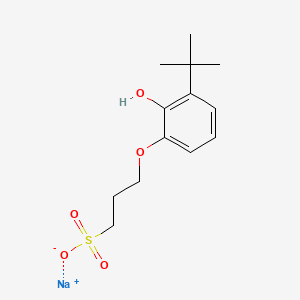


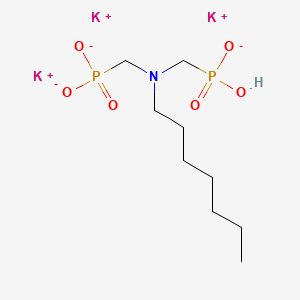

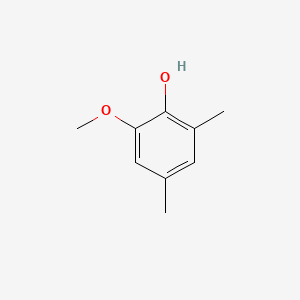
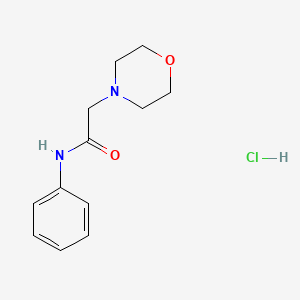
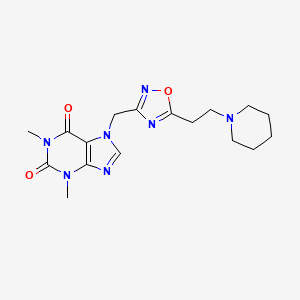

![7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dihydroxide](/img/structure/B12692429.png)
